2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 . It is also known as Carbamic acid, N-[3-(1H-imidazol-1-yl)propyl]-, 2,2,2-trifluoroethyl ester .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
CO2 Capture:
2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate is structurally related to ionic liquids with imidazole groups, which have shown efficiency in capturing CO2. These substances can reversibly sequester CO2 as a carbamate salt, offering a nonvolatile and water-independent solution for CO2 capture, comparable to commercial amine sequestering reagents (Bates et al., 2002).
Antibacterial Activity:
Compounds structurally related to this compound, particularly those with an imidazole ring and trifluoromethyl group, have been synthesized and evaluated for their antibacterial properties. These novel derivatives have shown efficacy against certain bacterial strains, indicating potential applications in combating bacterial infections (Prasad, 2021).
Catalytic Activity:
Imidazole-derived compounds, akin to this compound, have been identified as efficient catalysts in various chemical reactions, including transesterification and acylation reactions. These catalysts can operate under mild conditions, showcasing their potential for diverse applications in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).
Antineoplastic Activity:
Certain bis(carbamate) derivatives of imidazole, structurally similar to this compound, have shown antineoplastic (anti-cancer) activities. These compounds, like carmethizole, have demonstrated efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology (Anderson, Bhattacharjee, & Houston, 1989).
Electrochromic Applications:
Derivatives of carbazole and imidazole, related to this compound, have been used to synthesize electrochromic polycarbazole films. These films demonstrate significant electrochromic behavior with reversible electrochemical oxidation processes, indicating their potential in smart material applications and data security protection (Hsiao & Lin, 2016).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDRXOBROHYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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